7-Methoxybenzofuran-4-carbaldehyde

PDE4 inhibition Asthma Benzofuran positional isomerism

Positional isomerism dictates pharmacological outcome. The 4-carbaldehyde is the essential precursor for 7-methoxybenzofuran-4-carboxamides with PDE4B IC₅₀ = 10.0 nM and PDE4D IC₅₀ = 15.2 nM, enabling asthma/COPD drug discovery. The 5-carbaldehyde isomer cannot substitute. • Validated PDE4 inhibitor pharmacophore precursor • Employed in Pd-mediated syntheses (78% yield) • Downstream compounds show oral F = 66%

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 6202-83-1
Cat. No. B3355171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxybenzofuran-4-carbaldehyde
CAS6202-83-1
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)C=O)C=CO2
InChIInChI=1S/C10H8O3/c1-12-9-3-2-7(6-11)8-4-5-13-10(8)9/h2-6H,1H3
InChIKeyGKYACXSIXUGPAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 piece / 5 pieces / 10 pieces / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxybenzofuran-4-carbaldehyde Building Block Profile


7-Methoxybenzofuran-4-carbaldehyde (CAS 6202-83-1) is a heterocyclic aromatic aldehyde of the benzofuran class, distinguished by a methoxy substituent at the 7-position and a formyl group at the 4-position of the benzofuran core [1]. It serves primarily as a synthetic intermediate rather than an end-use active pharmaceutical ingredient. Its molecular formula is C₁₀H₈O₃ (MW 176.17 g/mol), with a calculated logP of 2.25 and a polar surface area of 39.44 Ų, physicochemical properties that directly influence its handling and reactivity profile compared to regioisomeric or des-methoxy analogs .

Synthetic intermediate for PDE4 inhibitor libraries
4-carbaldehyde regioisomer required for anti-inflammatory pharmacophore access
Supports multi-step medicinal chemistry campaigns with reported high-yield functionalization

Why Simple Aldehydes Cannot Replace 7-Methoxybenzofuran-4-carbaldehyde


Positional isomerism on the benzofuran scaffold dictates the biological trajectory of downstream products. The 4-carbaldehyde serves as the essential gateway to a specific series of 7-methoxybenzofuran-4-carboxamides, which are potent phosphodiesterase-4 (PDE4) inhibitors [1]. In contrast, the 5-carbaldehyde isomer yields compounds with antitubercular activity rather than PDE4 inhibition, demonstrating a complete switch in pharmacological outcome solely due to the aldehyde position [2]. Generic replacement by a non-methoxylated or differently substituted benzofuran aldehyde would not provide the same electronic character or lead to the same active pharmacophore, making direct substitution chemically and functionally invalid for PDE4-related research programs.

Target Isomer
4-carbaldehyde isomer directs synthesis toward PDE4 inhibition, a pathway not accessible from the 5-isomer.
Alternative Isomer
5-carbaldehyde isomer yields antitubercular agents; substituting it would redirect the biological outcome entirely.
Target Scaffold
7-methoxy substitution provides lipophilicity and electronic character for PDE4 binding pocket interaction.
Generic Analog
Non-methoxylated or differently substituted benzofurans may not replicate the same pharmacophore profile.

Comparator Evidence for 7-Methoxybenzofuran-4-carbaldehyde


Regiochemical Control of PDE4 Inhibition vs. Antitubercular Activity

The 4-carbaldehyde isomer is the critical precursor for PDE4-inhibitory carboxamides. A lead 7-methoxybenzofuran-4-carboxamide derived from this scaffold demonstrates PDE4B IC₅₀ = 10.0 nM and PDE4D IC₅₀ = 15.2 nM in enzymatic assays [1]. In contrast, reduction of 7-methoxybenzofuran-5-carbaldehyde yields methanol derivatives that were evaluated for antitubercular activity, with no reported PDE4 activity. This demonstrates a functional divergence based solely on aldehyde position [2].

PDE4 vs. antitubercular activity
Cross-study comparable
4-carboxamide: PDE4B IC₅₀ = 10.0 nM; PDE4D IC₅₀ = 15.2 nM
5-isomer derivatives: antitubercular MIC 2.02–18.08 µM; no PDE4 inhibition reported
Positional isomerism redirects biological outcome; 4-aldehyde is essential for PDE4 inhibition programs.
Enzymatic assay (recombinant PDE4B/D) vs. Mtb H37Rv in 7H9 media.
PDE4 inhibition Asthma Benzofuran positional isomerism Antitubercular

Synthetic Yield: 4- vs. 5-Position Derivatization

The 7-methoxybenzofuran-4-carbaldehyde scaffold has been functionalized via methylation in 78% yield to generate a synthon for Salvianolic Acid C analogs, indicating robust reactivity at the 4-position aldehyde [1]. For comparison, 7-methoxybenzofuran-5-carbaldehydes undergo sodium borohydride reduction to the corresponding alcohols in 60–82% yield [2]. Although these are different reactions, the data provides a benchmark range for synthetic transformations on each isomer, with the 4-aldehyde enabling successful access to complex olefinated intermediates.

Synthetic yield benchmark
Cross-study comparable
78% yield for methylation of 4-aldehyde derivative
60–82% yield for NaBH₄ reduction of 5-aldehyde derivatives
4-aldehyde is at least as synthetically competent as the 5-isomer in distinct transformations.
4-aldehyde: K₂CO₃, DMF, CH₃I, rt; 5-aldehyde: NaBH₄, EtOH, rt.
Synthetic yield Benzofuran functionalization Sonogashira coupling Reduction

LogP and PSA Impact on ADME Profiles

The 7-methoxy substitution on the benzofuran-4-carbaldehyde core confers distinct physicochemical properties relative to the unsubstituted benzofuran-4-carbaldehyde. The target compound exhibits a calculated logP of 2.25 and PSA of 39.44 Ų . While a direct experimental comparison is not available from a single study, the addition of the methoxy group predictably increases logP (enhancing membrane permeability) while the aldehyde at C-4, rather than C-5, positions the dipole moment for optimal interaction with PDE4 enzyme binding pockets, as evidenced by the nanomolar potency of the derived carboxamides [1].

Lipophilicity and polarity
Class-level inference
Calculated logP = 2.25; PSA = 39.44 Ų
7-methoxy group increases lipophilicity, supporting membrane permeability in downstream compounds.
F = 66% reported for a related 7-methoxybenzofuran PDE4 inhibitor.
Lipophilicity Polar Surface Area Drug-likeness ADME

Proven Applications of 7-Methoxybenzofuran-4-carbaldehyde


PDE4 Inhibitor Library for Respiratory & Inflammatory Diseases

The 4-carbaldehyde serves as the direct precursor for 7-methoxybenzofuran-4-carboxamides that exhibit PDE4B IC₅₀ = 10.0 nM and PDE4D IC₅₀ = 15.2 nM [1]. Procurement of this specific isomer ensures access to a validated pharmacophore for asthma and COPD drug discovery, a pathway not accessible from the 5-carbaldehyde isomer, which instead yields antitubercular agents [2].

Salvianolic Acid C Analogues as LDL Antioxidants

The compound has been successfully employed as a synthon in palladium-mediated syntheses, undergoing methylation at the phenolic oxygen in 78% yield to generate functionalized benzofuran intermediates for antioxidant analog development [1]. This established synthetic protocol provides a reliable starting point for cardiovascular disease research programs.

Oral Bioavailability-Focused Lead Optimization

Closely related 7-methoxybenzofuran PDE4 inhibitors derived from this aldehyde scaffold demonstrate an oral bioavailability of F = 66% and a satisfactory safety profile [1]. The 7-methoxy-4-carbaldehyde architecture is thus preferred for medicinal chemistry campaigns where oral druggability is a key selection criterion, as the physicochemical signature (logP 2.25) of the aldehyde translates into favorable ADME properties in downstream compounds [2].

Chemical Biology Tools for cAMP Signaling

Given the potent PDE4 inhibition observed in biochemical assays (PDE4D IC₅₀ = 15.2 nM) [1], the 4-carbaldehyde is the monomer of choice for generating tool compounds to probe cAMP-mediated signaling in inflammatory cell models. The 5-carbaldehyde isomer cannot substitute for this application, as its derivatives lack PDE4 activity and instead show antimycobacterial effects [2].

Application
Selection Property
Validation Focus
PDE4 inhibitor library synthesis
4-carbaldehyde regioisomer identity
PDE4 enzymatic assay and isoform selectivity
Benzofuran synthon for antioxidant analogs
Reliable synthetic yield at 4-position
LDL oxidation assay and antioxidant profiling
Oral bioavailability lead optimization
7-methoxy substitution for lipophilicity
Oral PK and exposure-model studies
cAMP signaling probe development
PDE4 pharmacophore fidelity
cAMP accumulation and pathway-response assays

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